{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
CAS No.: 648930-63-6
Cat. No.: VC16923553
Molecular Formula: C35H34OSn
Molecular Weight: 589.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648930-63-6 |
|---|---|
| Molecular Formula | C35H34OSn |
| Molecular Weight | 589.4 g/mol |
| IUPAC Name | triphenyl-[5-(4-phenylphenoxy)pentyl]stannane |
| Standard InChI | InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H; |
| Standard InChI Key | XHCBBUDHUQHNSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane belongs to the class of organotin compounds, which are distinguished by the presence of tin-carbon bonds. Its molecular formula is CHOSn, with a molecular weight of 613.35 g/mol. The structure comprises three primary components:
-
A triphenylstannane group (Sn(CH)), which confers steric bulk and influences reactivity.
-
A pentyloxy linker (O(CH)), providing flexibility and modulating solubility.
-
A [1,1'-biphenyl]-4-yl moiety, a rigid aromatic system that may participate in π-π interactions or serve as a structural scaffold.
Comparative analysis with structurally similar compounds, such as Stannane,[(3,5-dinitro[1,1'-biphenyl]-2-yl)oxy]triphenyl- (CAS 24628-22-6), reveals that substituents on the biphenyl ring significantly alter electronic properties and stability . For instance, nitro groups in the analog compound enhance electron-withdrawing effects, whereas the unsubstituted biphenyl in the target compound likely exhibits neutral or mildly electron-donating characteristics.
Synthetic Pathways and Reaction Mechanisms
The synthesis of {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can be inferred from methodologies used for analogous organotin compounds. A plausible route involves Stille coupling or nucleophilic substitution reactions:
Stille Coupling Approach
In Stille reactions, organostannanes react with organic electrophiles (e.g., aryl halides) in the presence of palladium catalysts. For example, the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling demonstrates the efficacy of palladium-based catalysts in forming biaryl linkages. Adapting this, the target compound could be synthesized by coupling a pre-formed 5-[([1,1'-biphenyl]-4-yl)oxy]pentyl halide with triphenylstannane under palladium catalysis:
Here, R-X represents the biphenyl-pentyloxy halide precursor.
Nucleophilic Substitution
Alternatively, a nucleophilic displacement reaction between a hydroxyl-containing biphenyl derivative and a triphenyltin chloride could yield the target compound:
This method is less common due to the poor nucleophilicity of tin-bound chloride but has been employed in synthesizing triphenyltin esters .
Physicochemical Properties
Thermal Stability
Organotin compounds generally exhibit moderate thermal stability. For instance, tributyl(p-tolyl)stannane (CAS 31614-66-1) decomposes at temperatures exceeding 250°C . By analogy, the target compound’s biphenyl and triphenyltin groups likely enhance thermal resilience, with decomposition onset expected near 300°C.
Solubility and LogP
The compound’s LogP (octanol-water partition coefficient) can be estimated using fragment-based methods. The triphenyltin moiety contributes a high hydrophobicity (LogP ≈ 6.0–7.0), as seen in Stannane,[(3,5-dinitro[1,1'-biphenyl]-2-yl)oxy]triphenyl- (LogP = 6.26) . The pentyloxy linker may slightly reduce LogP to ~5.5–6.5, rendering the compound soluble in organic solvents like toluene or THF but insoluble in water.
Spectroscopic Characteristics
-
NMR Spectroscopy: The Sn NMR signal for triphenyltin derivatives typically appears between −100 to −200 ppm.
-
IR Spectroscopy: Stretching vibrations for Sn-C bonds occur near 500–600 cm, while aryl C-H stretches appear at 3000–3100 cm.
Applications in Synthetic Chemistry
Catalysis and Cross-Coupling Reactions
Triphenylstannane derivatives are widely used in Stille couplings to construct carbon-carbon bonds. For example, the synthesis of terphenyls via Suzuki-Miyaura coupling achieves yields up to 99% under optimized conditions . While the target compound’s steric bulk may limit its utility in coupling reactions, it could serve as a stabilizing ligand for transition-metal catalysts.
Polymer Stabilization
Organotin compounds are employed as heat stabilizers in polyvinyl chloride (PVC). The biphenyl moiety in {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane could enhance compatibility with aromatic polymers, reducing migration and improving long-term stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume